N-[(4-methyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide
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Overview
Description
N-[(4-methyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a morpholine moiety, and a methanesulfonamide group. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Morpholine Moiety: The morpholine group is introduced via a nucleophilic substitution reaction, where the triazole intermediate reacts with a morpholine derivative in the presence of a suitable base.
Attachment of the Sulfanyl Group: The sulfanyl group is incorporated through a thiol-ene reaction, where the triazole-morpholine intermediate reacts with a thiol compound under radical initiation conditions.
Formation of the Methanesulfonamide Group: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing intermediates.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfur-containing intermediates.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-methyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(4-methyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interfere with the function of cellular components, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-chlorophenyl)methanesulfonamide
- N-[(4-methyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide
Uniqueness
N-[(4-methyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C18H25N5O4S2 |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
N-[[4-methyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-N-(4-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C18H25N5O4S2/c1-14-4-6-15(7-5-14)23(29(3,25)26)12-16-19-20-18(21(16)2)28-13-17(24)22-8-10-27-11-9-22/h4-7H,8-13H2,1-3H3 |
InChI Key |
YYXSUHMICHFTNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=NN=C(N2C)SCC(=O)N3CCOCC3)S(=O)(=O)C |
Origin of Product |
United States |
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